molecular formula C13H10O3 B091730 Diphenylcarbonate CAS No. 102-09-0

Diphenylcarbonate

Cat. No. B091730
CAS RN: 102-09-0
M. Wt: 214.22 g/mol
InChI Key: ROORDVPLFPIABK-UHFFFAOYSA-N
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Patent
US05424473

Procedure details

The reactor of Example 1 is charged with phenol (319.0 g, 3.390 mol), diphenylmethane as an internal GC standard (3.0723 g), and 50 weight percent hypophosphorous acid (7.046 g). Phosgene (64.6 g, 0.65 mol) is passed into the reactor for 90 min. Phosgene/phenol molar ratio is 0.19. After heating at 120° C. an additional 4 hr the reactor is cooled to ambient temperature. Analysis by GC yields diphenyl carbonate (29.1 mmol), phenylchloroformate (156.7 mmol) and phenol (2.96 mol). Selectivity to phenylchloroformate is 36 mole percent based on phenol, 24 mole percent based on phosgene. Part of the phenol is consumed in a reaction with hypophosphorous acid to yield triphenyl phosphate.
Quantity
319 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.046 g
Type
reactant
Reaction Step One
Quantity
64.6 g
Type
reactant
Reaction Step Two
Name
Phosgene phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(CC2C=CC=CC=2)C=CC=CC=1.[PH2](O)=O.[C:24](Cl)(Cl)=[O:25].[C:28](Cl)([Cl:30])=[O:29].[C:32]1([OH:38])[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1>>[C:24](=[O:25])([O:38][C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1)[O:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:1]1([O:7][C:28]([Cl:30])=[O:29])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:4.5|

Inputs

Step One
Name
Quantity
319 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CC1=CC=CC=C1
Name
Quantity
7.046 g
Type
reactant
Smiles
[PH2](=O)O
Step Two
Name
Quantity
64.6 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Three
Name
Phosgene phenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl.C1(=CC=CC=C1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is cooled to ambient temperature

Outcomes

Product
Name
Type
product
Smiles
C(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 29.1 mmol
Name
Type
product
Smiles
C1(=CC=CC=C1)OC(=O)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 156.7 mmol
Name
Type
product
Smiles
C1(=CC=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.96 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05424473

Procedure details

The reactor of Example 1 is charged with phenol (319.0 g, 3.390 mol), diphenylmethane as an internal GC standard (3.0723 g), and 50 weight percent hypophosphorous acid (7.046 g). Phosgene (64.6 g, 0.65 mol) is passed into the reactor for 90 min. Phosgene/phenol molar ratio is 0.19. After heating at 120° C. an additional 4 hr the reactor is cooled to ambient temperature. Analysis by GC yields diphenyl carbonate (29.1 mmol), phenylchloroformate (156.7 mmol) and phenol (2.96 mol). Selectivity to phenylchloroformate is 36 mole percent based on phenol, 24 mole percent based on phosgene. Part of the phenol is consumed in a reaction with hypophosphorous acid to yield triphenyl phosphate.
Quantity
319 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.046 g
Type
reactant
Reaction Step One
Quantity
64.6 g
Type
reactant
Reaction Step Two
Name
Phosgene phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(CC2C=CC=CC=2)C=CC=CC=1.[PH2](O)=O.[C:24](Cl)(Cl)=[O:25].[C:28](Cl)([Cl:30])=[O:29].[C:32]1([OH:38])[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1>>[C:24](=[O:25])([O:38][C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1)[O:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:1]1([O:7][C:28]([Cl:30])=[O:29])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:4.5|

Inputs

Step One
Name
Quantity
319 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CC1=CC=CC=C1
Name
Quantity
7.046 g
Type
reactant
Smiles
[PH2](=O)O
Step Two
Name
Quantity
64.6 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Three
Name
Phosgene phenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl.C1(=CC=CC=C1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is cooled to ambient temperature

Outcomes

Product
Name
Type
product
Smiles
C(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 29.1 mmol
Name
Type
product
Smiles
C1(=CC=CC=C1)OC(=O)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 156.7 mmol
Name
Type
product
Smiles
C1(=CC=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.96 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.